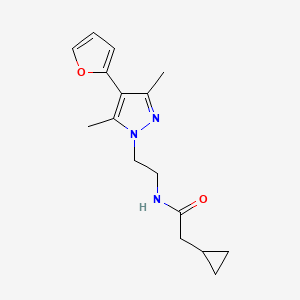

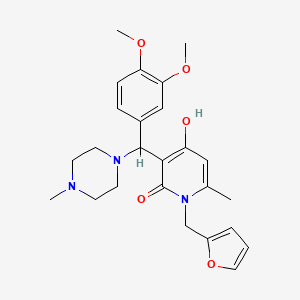

![molecular formula C18H15N3O3S2 B2505755 2,3-二甲氧基-N-(7-甲基-[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)苯甲酰胺 CAS No. 903355-40-8](/img/structure/B2505755.png)

2,3-二甲氧基-N-(7-甲基-[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide" is a derivative of benzamide, which is a functional group consisting of a benzoyl group attached to an amide group. Benzamide derivatives are known for their diverse biological activities and have been the subject of various studies to explore their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multistep reactions, as seen in the preparation of novel benzothiazoles, which were characterized using spectroscopy and X-ray diffraction . Similarly, a series of N-(thiazol-2-yl) benzamide derivatives were synthesized and characterized to investigate their gelation behavior . These studies highlight the importance of careful synthesis and characterization in developing new compounds with desired properties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their physical and chemical properties. For instance, the single crystal structure of a gelator from the N-(thiazol-2-yl) benzamide series displayed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . The crystal structures of two novel benzothiazoles were also determined, revealing discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups, as seen in the synthesis of compounds with anticancer activity . The Diels-Alder reaction is another example, leading to the formation of compounds with specific regioisomers and intramolecular hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the gelation behavior of certain N-(thiazol-2-yl) benzamide derivatives towards ethanol/water and methanol/water mixtures was attributed to their specific non-covalent interactions and methyl functionality . The crystal structures of benzothiazoles provide insights into their stability and potential for forming three-dimensional networks . Additionally, the analgesic activity of certain benzothiazine carboxamides suggests that these compounds can interact with biological targets, which is a critical aspect of their pharmacological profile .

科学研究应用

抗癌活性

已合成并评价了苯并噻唑和苯甲酰胺衍生物对各种人癌细胞系的抗癌活性。这些化合物显示出有希望的结果,与阿霉素等标准药物相当,表明它们作为抗癌剂的潜力。分子对接研究也预测了它们的作用机制,而 ADMET 特性表明良好的口服类药物行为 (Tiwari et al., 2017)。

抗氧化活性

苯并噻唑衍生物已证明具有清除自由基和表现出抗氧化活性的能力。这种特性对于减轻氧化应激至关重要,氧化应激与包括癌症和神经退行性疾病在内的各种疾病有关。在对乙酰氨基酚诱导的肝毒性模型中对这些化合物的评估突出了它们在保护免受氧化损伤方面的潜力 (Cabrera-Pérez et al., 2016)。

电化学合成应用

与指定化合物相关的苯并噻唑和噻唑并吡啶已通过一种创新的、无金属和无试剂的电化学工艺合成。这种由 TEMPO(2,2,6,6-四甲基哌啶-N-氧自由基)催化的方法代表了创建苯并噻唑衍生物的更环保的替代方法,突出了该化合物在可持续化学和材料科学中的潜在相关性 (Qian et al., 2017)。

缓蚀

苯并噻唑衍生物已被确定为酸性环境中碳钢的有效缓蚀剂。它们吸附到表面的能力表明相关化合物(例如所讨论的化合物)在保护金属免受腐蚀方面的潜力,这在工业应用中至关重要 (Hu et al., 2016)。

抗菌和抗菌活性

几种苯并噻唑和苯甲酰胺衍生物显示出显着的抗菌和抗菌活性。这些化合物对多种病原菌有效,表明它们在开发新的抗菌剂方面的潜力。对这些衍生物的研究强调了 2,3-二甲氧基-N-(7-甲基-[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)苯甲酰胺在药物和药物开发中的可能应用 (Yakan et al., 2020)。

作用机制

Thiazole Moiety

Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

属性

IUPAC Name |

2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-9-19-14-13(25-9)8-7-11-16(14)26-18(20-11)21-17(22)10-5-4-6-12(23-2)15(10)24-3/h4-8H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQKHPZODGUEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

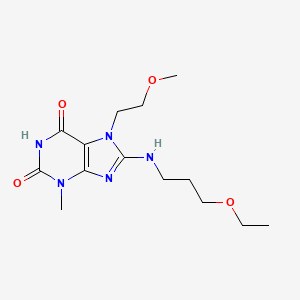

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)

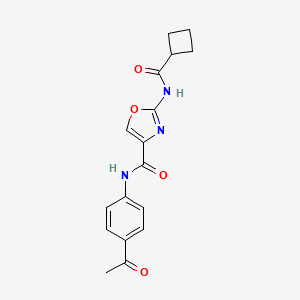

![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)

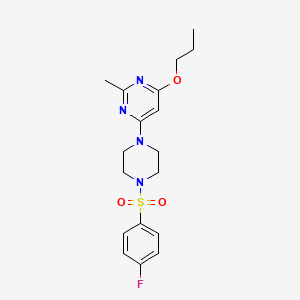

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)

![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)

![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)

![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)